molecular formula C7H8N2O B7899593 5-Cyclopropylpyrazin-2-ol

5-Cyclopropylpyrazin-2-ol

Cat. No.: B7899593
M. Wt: 136.15 g/mol
InChI Key: PPCSKFIBCLYDRK-UHFFFAOYSA-N
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Description

5-Cyclopropylpyrazin-2-ol is a heterocyclic compound with the molecular formula C7H8N2O. It features a pyrazine ring substituted with a cyclopropyl group at the 5-position and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with pyrazine-2-carboxylic acid, followed by cyclization and subsequent hydroxylation to introduce the hydroxyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpyrazin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropylpyrazin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropylpyrazin-2-ol involves its interaction with specific molecular targets. The hydroxyl group at the 2-position can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropylpyrazin-2-ol is unique due to the combination of the cyclopropyl group and the hydroxyl group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Cyclopropylpyrazin-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring with a cyclopropyl group and a hydroxyl group. This unique structure contributes to its interaction with various biological targets, making it a candidate for further research in pharmacology.

Research indicates that this compound exhibits several mechanisms of action, primarily through its influence on enzyme activity and cellular signaling pathways. Notably, its role as an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) has been explored. DYRK1A, in particular, is implicated in numerous cellular processes, including cell cycle regulation and neurodegenerative diseases.

Inhibition of DYRK1A

A study highlighted the compound's ability to inhibit DYRK1A, which is linked to the phosphorylation of tau proteins—important markers in Alzheimer's disease. In vitro experiments demonstrated that this compound could effectively reduce tau phosphorylation levels in neuronal cell lines, suggesting a neuroprotective effect .

Biological Activity Evaluation

The biological activities of this compound have been assessed through various assays, including:

  • Antiproliferative Activity : The compound has shown promising results against several cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against specific strains, although more comprehensive testing is required to establish efficacy against a broader range of pathogens.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models
In a controlled study involving transgenic mice expressing elevated levels of DYRK1A, treatment with this compound resulted in decreased tau phosphorylation and improved cognitive function as measured by behavioral tests. This suggests that the compound may have therapeutic potential in treating Alzheimer's disease .

Case Study 2: Anticancer Activity
In vitro studies utilizing various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound was particularly effective against breast cancer cells, where it induced apoptosis and inhibited migration .

Data Summary

The following table summarizes the biological activities and effects observed for this compound:

Biological Activity Effect Observed Reference
DYRK1A InhibitionReduced tau phosphorylation
Antiproliferative (Cancer)Inhibited cell growth
AntimicrobialActivity against specific bacterial strains

Properties

IUPAC Name

5-cyclopropyl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-4-8-6(3-9-7)5-1-2-5/h3-5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCSKFIBCLYDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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